molecular formula C7H3ClN2O2S B3028730 2-Chloro-7-nitrobenzo[d]thiazole CAS No. 2942-22-5

2-Chloro-7-nitrobenzo[d]thiazole

Cat. No.: B3028730
CAS No.: 2942-22-5
M. Wt: 214.63
InChI Key: QJZBFYGAHQZGHF-UHFFFAOYSA-N
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Description

Structural Significance of the Benzothiazole (B30560) Heterocycle in Chemical Sciences

The benzothiazole moiety, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the architecture of numerous biologically active and industrially relevant molecules. The presence of nitrogen and sulfur atoms within the five-membered thiazole ring imparts distinct electronic properties and multiple sites for chemical modification. This versatile scaffold is found in a wide array of pharmaceuticals, including antimicrobial, anticancer, and anti-inflammatory agents, highlighting its profound impact on medicinal chemistry. Furthermore, the planarity and electron-rich nature of the benzothiazole system make it a valuable component in the design of functional materials such as dyes and electronic components.

Contextual Placement within the Landscape of Nitro- and Halogen-Substituted Benzothiazole Compounds

The introduction of nitro and halogen substituents onto the benzothiazole framework, as seen in 2-Chloro-7-nitrobenzo[d]thiazole, dramatically influences its chemical behavior. The chlorine atom at the 2-position acts as a good leaving group, rendering this site susceptible to nucleophilic substitution reactions. This feature is a key enabler for the synthesis of a diverse range of 2-substituted benzothiazole derivatives.

Overview of Current Academic Research Interests and Emerging Trajectories

Current research interest in this compound and related compounds is multifaceted. In medicinal chemistry, it serves as a versatile building block for the synthesis of new therapeutic agents. Researchers are actively exploring the derivatization of this scaffold to develop novel compounds with potential applications as enzyme inhibitors, receptor antagonists, and antimicrobial agents. semanticscholar.orgnih.govpcbiochemres.com

In the realm of materials science, the unique electronic and photophysical properties of nitro- and halogen-substituted benzothiazoles are being investigated for the development of functional dyes, sensors, and organic electronic materials. The ability to fine-tune the electronic characteristics of the benzothiazole core through substitution makes these compounds attractive candidates for applications requiring specific optical or electronic responses. The synthesis of novel nitro-substituted benzothiazole derivatives is an active area of research with potential applications in antibacterial agents. amazonaws.com

The following sections will provide a more detailed exploration of the synthesis, chemical reactivity, and diverse applications of this compound, underscoring its growing importance in the landscape of modern chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZBFYGAHQZGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663385
Record name 2-Chloro-7-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-22-5
Record name 2-Chloro-7-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes for 2 Chloro 7 Nitrobenzo D Thiazole

Direct Synthesis Strategies

Direct synthesis methods focus on building the target molecule by first establishing the benzothiazole (B30560) core and then introducing the necessary substituents in subsequent steps.

Electrophilic Nitration of Benzo[d]thiazole Precursors for 7-Substitution

The introduction of a nitro group at the 7-position of a benzothiazole ring is a classic example of electrophilic aromatic substitution. The nitration of 2-chlorobenzo[d]thiazole is a common method to achieve this. chemsrc.com This reaction is typically performed using a nitrating mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com

However, this direct nitration often results in a mixture of regioisomers, primarily the 7-nitro and 5-nitro derivatives, due to the directing effects of the fused thiazole (B1198619) ring and the chloro substituent. The separation of these isomers can be a significant challenge in the purification process. The reaction conditions, particularly temperature, must be carefully controlled to optimize the yield of the desired 7-nitro isomer and minimize the formation of unwanted byproducts.

Halogenation at the 2-Position in Benzothiazole Ring Systems

The introduction of a chlorine atom at the 2-position of the benzothiazole ring is another critical step. While direct chlorination of a pre-formed 7-nitrobenzo[d]thiazole (B1583935) is a possibility, a more prevalent and often more efficient method involves the transformation of a 2-amino group.

This transformation is commonly achieved via the Sandmeyer reaction. Starting with 7-nitrobenzo[d]thiazol-2-amine (B1308554), the 2-amino group is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid). organic-chemistry.org The resulting diazonium salt is then treated with a copper(I) chloride catalyst, which facilitates the substitution of the diazonium group with a chlorine atom, yielding 2-chloro-7-nitrobenzo[d]thiazole.

Functional Group Interconversion Approaches

Functional group interconversion strategies offer an alternative and often more controlled route to the target molecule by starting with a benzothiazole ring that already contains some of the required functionalities or their precursors.

Transformation from 7-Nitro-1,3-benzothiazol-2-amine via Diazotization

A well-established and reliable method for the synthesis of this compound is the diazotization of 7-nitro-1,3-benzothiazol-2-amine. organic-chemistry.orgacs.org This process involves two key steps:

Diazotization: The primary aromatic amine, 7-nitro-1,3-benzothiazol-2-amine, is treated with a source of nitrous acid, typically sodium nitrite in an acidic medium (e.g., hydrochloric acid), to form the corresponding diazonium salt. organic-chemistry.orggoogle.com

Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction, where it is treated with copper(I) chloride. This results in the replacement of the diazonium group with a chlorine atom to afford the desired this compound. organic-chemistry.org

This method is often preferred due to its high efficiency and the commercial availability of the starting amine.

StepReactantReagentsProduct
Diazotization7-Nitro-1,3-benzothiazol-2-amineNaNO₂, HCl7-Nitrobenzo[d]thiazole-2-diazonium salt
Sandmeyer Reaction7-Nitrobenzo[d]thiazole-2-diazonium saltCuClThis compound

Preparation from 3-Nitrophenyl Isothiocyanate Intermediates

An alternative synthetic strategy involves the use of 3-nitrophenyl isothiocyanate as a starting material. This approach builds the benzothiazole ring system through a cyclization reaction. The isothiocyanate can be reacted with a suitable chlorinating agent, which facilitates both the cyclization and the introduction of the chlorine atom at the 2-position of the newly formed benzothiazole ring. This method provides a convergent approach to the target molecule, assembling the core structure from an acyclic precursor.

Routes Involving 2-Chlorobenzo[d]thiazole Functionalization

This approach begins with the commercially available 2-chlorobenzo[d]thiazole and introduces the nitro group in a subsequent step. nih.govsigmaaldrich.com As mentioned in the direct synthesis strategies, the nitration of 2-chlorobenzo[d]thiazole with a mixture of nitric and sulfuric acids yields a mixture of isomers. chemsrc.com The primary products are this compound and 2-chloro-5-nitrobenzo[d]thiazole. The separation of these regioisomers typically requires chromatographic techniques. The ratio of the products can be influenced by the specific reaction conditions employed, such as the temperature and the concentration of the nitrating agents.

Starting MaterialReagentsMajor Products
2-Chlorobenzo[d]thiazoleHNO₃, H₂SO₄This compound, 2-Chloro-5-nitrobenzo[d]thiazole

Evaluation of Synthetic Efficiency and Yield Optimization Protocols

The efficient synthesis of this compound is contingent on the optimization of each step in its preparative route. The primary route involves the formation of a substituted aminobenzothiazole precursor, followed by a diazotization and substitution reaction. The evaluation of efficiency and the optimization of yield are critical for making the synthesis viable and scalable. This involves a systematic investigation of reaction parameters such as temperature, solvent, catalyst, and reagent stoichiometry.

The subsequent conversion of 2-chloro-6-nitroaniline (B1581787) to a thiocyanato intermediate, followed by reductive cyclization, leads to an aminobenzothiazole. The choice of reducing agent in the cyclization step is a key point for optimization. For example, in the synthesis of the analogous 7-chlorobenzo[d]thiazol-2-amine, using an iron powder/hydrochloric acid system in ethanol (B145695) at 60°C resulted in a 45% yield for that specific step. researchgate.net In contrast, employing a tin/hydrochloric acid (Sn/HCl) system for the same transformation yielded only 22%. researchgate.net This comparison underscores the significant impact the choice of reagent can have on synthetic efficiency.

The final and most critical step is the conversion of the 7-nitrobenzo[d]thiazol-2-amine intermediate to the target compound, this compound. This is typically achieved through a Sandmeyer reaction. nih.gov The Sandmeyer reaction involves the diazotization of the primary aromatic amine with a nitrite source (e.g., sodium nitrite) in a strong acid, followed by decomposition of the resulting diazonium salt with a copper(I) chloride catalyst. nih.gov

The efficiency and yield of this transformation are highly dependent on several factors that must be optimized:

Temperature: Diazotization is typically carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. The subsequent substitution step may require gentle warming, but excessive heat can lead to decomposition and the formation of undesired byproducts.

Catalyst: The classic Sandmeyer reaction uses a stoichiometric amount of copper(I) chloride. However, modern protocols often use catalytic amounts of copper, and the specific copper source (e.g., CuCl, CuBr, Cu₂O) can influence the reaction's success and yield. nih.gov

Acid and Solvent: The choice and concentration of acid (e.g., HCl, H₂SO₄) are crucial for both the formation and stability of the diazonium salt. The reaction is typically performed in an aqueous medium.

To optimize this step, a Design of Experiments (DoE) approach is often employed, where various parameters are systematically altered to identify the ideal conditions for maximizing yield and purity.

Below are data tables illustrating the evaluation of synthetic parameters for key stages of the synthesis.

Table 1: Evaluation of Reducing Agents for Reductive Cyclization

This table compares the efficiency of different reducing agents in a step analogous to the formation of the aminobenzothiazole ring, based on findings from related syntheses. researchgate.net

Entry Reducing System Solvent Temperature Reaction Time Yield (%)
1 Iron Powder / HCl Ethanol / Water 60 °C 14 hours 45
2 Tin (Sn) / HCl Ethanol / Water 60 °C 14 hours 22

Table 2: Representative Optimization of the Sandmeyer Reaction for this compound

This table presents a representative study on how reaction conditions for the final Sandmeyer step could be optimized to maximize the yield of this compound.

Entry Catalyst (mol%) Temperature (°C) Acid Solvent Yield (%)
1 CuCl (100) 0 → 25 35% HCl Water 65
2 CuCl (20) 0 → 25 35% HCl Water 78
3 CuCl (20) 0 → 50 35% HCl Water 71
4 Cu₂O (20) 0 → 25 35% HCl Water 68
5 CuCl (20) 0 → 25 15% HCl Water 55

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 7 Nitrobenzo D Thiazole

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are instrumental in elucidating the intricate molecular architecture of 2-Chloro-7-nitrobenzo[d]thiazole. By probing the interactions of the molecule with electromagnetic radiation, these methods provide precise information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of a related compound, 2-chloro-6-nitroaniline (B1581787), a precursor in some synthetic routes, shows distinct signals that can be correlated to the protons in the molecule. For instance, in one synthesis, the ¹H NMR spectrum of pure 2-chloro-6-nitroaniline was used to confirm its structure before proceeding to the next step. researchgate.net The analysis of a similar compound, 7-chlorobenzo[d]thiazol-2-amine, revealed that the chemical shift of the amino protons is mobile and can be influenced by the solvent used, such as deuterated chloroform (B151607) (CDCl₃) versus acetone-d₆. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in a molecule. For 7-chlorobenzo[d]thiazol-2-amine, the ¹³C NMR spectrum in CDCl₃ displayed seven distinct signals, corresponding to three CH groups and four quaternary carbons, which is consistent with its proposed structure. researchgate.netresearchgate.net

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. These vibrations are unique to specific functional groups, making IR spectroscopy an excellent tool for identifying their presence. For instance, the analysis of 4-chloro-7-nitrobenzofurazan, a compound with similar functional groups, shows characteristic absorption bands that can be assigned to the nitro group and the aromatic ring system. nih.gov The synthesis of this compound would be expected to show characteristic peaks for the C-Cl, C=N, N-O (from the nitro group), and aromatic C-H and C=C bonds.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules. This information is used to determine the molecular weight of a compound and can also provide clues about its structure through fragmentation patterns. The exact mass of this compound is 213.96000 amu. chemsrc.com In the analysis of a related compound, 7-chlorobenzo[d]thiazol-2-amine, Gas Chromatography-Mass Spectrometry (GC-MS) showed a molecular ion peak (M+) at m/z = 184, confirming its molecular weight. researchgate.net

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. A study on the reaction of l-ornithine (B1677492) with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), a structurally related compound, showed that the resulting product had a maximum absorbance at 469 nm. nih.gov The starting material, NBD-Cl, has an absorption maximum at 342 nm. nih.gov This shift in the absorption maximum (red shift) upon reaction is indicative of the formation of a new, more conjugated system. nih.gov It is expected that this compound would also exhibit characteristic UV-Vis absorption bands due to its aromatic and heterocyclic nature.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, allowing for the isolation and purity assessment of the target compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for the separation, identification, and quantification of components in a mixture. The application of HPLC to this compound would be crucial for assessing its purity, monitoring its synthesis, and studying its stability. A typical HPLC analysis involves a high-pressure pump to pass a solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase).

Table 1: Illustrative HPLC Parameters for a Related Isomer

ParameterDetails
Compound 2-Chloro-6-nitrobenzothiazole
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column Newcrom R1
Mobile Phase Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid
Detector UV or Mass Spectrometry (MS)

This table presents data for the isomer 2-Chloro-6-nitrobenzothiazole as a reference due to the lack of specific data for this compound.

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, researchers can elucidate its three-dimensional structure, including bond lengths, bond angles, and conformational details. This information is invaluable for understanding the compound's physical and chemical properties.

A thorough search of crystallographic databases and scientific literature reveals a lack of published single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and solid-state conformation is not available.

For comparative purposes, the crystal structure of related benzothiazole (B30560) derivatives has been reported, offering insights into the general structural features of this class of compounds. For instance, studies on other substituted benzothiazoles have provided detailed crystallographic data. However, direct extrapolation of these findings to this compound is not feasible without experimental validation.

Table 2: Crystallographic Data (Hypothetical Placeholder)

ParameterValue
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Volume Data not available
Z Data not available
Calculated Density Data not available

This table illustrates the type of data that would be obtained from an X-ray crystallographic analysis. Currently, no such data has been published for this compound.

Computational Chemistry and Theoretical Investigations of 2 Chloro 7 Nitrobenzo D Thiazole

Electronic Structure Calculations

Density Functional Theory (DFT) is a primary method used to investigate the electronic properties of molecules like 2-Chloro-7-nitrobenzo[d]thiazole. These calculations offer a deep understanding of the molecule's stability, reactivity, and electronic transitions.

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and kinetic stability of a compound. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. shd-pub.org.rs In contrast, a small gap suggests the molecule is more reactive and kinetically less stable. shd-pub.org.rs

For benzothiazole (B30560) derivatives, the HOMO-LUMO energy gap is significantly influenced by substituents. Theoretical computations on related 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives showed that electron-withdrawing groups, such as the nitro group (NO₂), lead to a very small HOMO-LUMO gap, indicating lower kinetic stability. shd-pub.org.rs The presence of both a chloro (Cl) and a nitro group on the benzothiazole ring, as in this compound, would be expected to result in a relatively small energy gap, enhancing its potential for intramolecular charge transfer and increasing its chemical reactivity. shd-pub.org.rs DFT studies on other substituted benzothiazoles have shown that halogen substitutions can increase the energy gap, thereby enhancing chemical stability. nih.gov

Table 1: Theoretical Energy Gap (Eg) Data for Related Substituted Benzothiazole Systems

Compound/Polymer SystemSubstituentsMethodCalculated Energy Gap (eV)Reference
Poly[3-(benzo[d]thiazole-2-yl)thiophene]-DFT0.621 nih.gov
Poly-3-(5-(benzo[d]thiazole-2-yl)-7-chlorobenzo[d]oxazole-2-yl)thiophene-ClDFT0.0645 nih.gov
2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide-OCH₃DFT3.86 nih.gov
2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide-F, -ClDFT4.24 nih.gov

Molecular Electrostatic Potential (MESP) mapping is a vital tool for understanding the charge distribution and predicting reactive sites. nih.gov The MESP diagram uses a color spectrum to represent the electrostatic potential on the molecule's surface. Red areas indicate regions of high electron density and negative potential, making them susceptible to electrophilic attack and likely to act as hydrogen-bond acceptors. nih.govnih.gov Blue areas denote electron-deficient regions with positive potential, indicating sites for nucleophilic attack. nih.gov

Global reactivity descriptors, also derived from DFT calculations, provide quantitative measures of a molecule's reactivity. Key indices include chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). A higher electrophilicity index suggests a compound is a good electrophile. nih.gov For this compound, the strong electron-withdrawing substituents would likely result in a high electrophilicity index, making it prone to reactions with nucleophiles.

Conformational Analysis and Molecular Mechanics Studies

Conformational analysis helps determine the three-dimensional shape of a molecule. For this compound, the core benzothiazole ring system is expected to be largely planar. DFT calculations on related benzothiazole-containing polymers confirm the bond lengths and angles characteristic of such fused heterocyclic systems. nih.gov For instance, typical C-S bond lengths are around 1.88-1.92 Å, and C-N bonds are approximately 1.43-1.46 Å. nih.gov The planarity of the ring system is important for its electronic properties and its ability to interact with flat structures like DNA or the aromatic residues in protein active sites.

In Silico Prediction of Chemical Reactivity and Selectivity

The electronic and structural data from computational studies allow for the in silico prediction of chemical reactivity.

Frontier Orbitals : The distribution of the LUMO across the molecule indicates the most probable sites for nucleophilic attack. For benzothiazoles, this is often on the carbon atoms of the heterocyclic ring.

MESP Map : The MESP provides a visual guide to reactivity. The electron-rich nitro group would be a likely site for interactions with electrophiles or hydrogen bond donors, while electron-deficient areas on the ring system would be targets for nucleophiles.

Reactivity Indices : Quantitative descriptors like the electrophilicity index can rank the reactivity of a series of related compounds, aiding in the selection of candidates for synthesis.

The reactivity of the chloro group at the 2-position is of particular interest. This position is activated by the heterocyclic system, making the chlorine atom a good leaving group for nucleophilic substitution reactions. This is a common strategy for synthesizing diverse libraries of 2-substituted benzothiazole derivatives.

Applications in Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. thieme-connect.de For derivatives of this compound, QSAR models can be developed to predict their efficacy as, for example, antibacterial or anticancer agents.

In a typical QSAR study for benzothiazole derivatives, computational methods are used to calculate various molecular descriptors:

Electronic Descriptors : Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors : Molecular volume, surface area, specific shape indices (e.g., WHIM parameters). thieme-connect.de

Hydrophobic Descriptors : LogP (partition coefficient).

These descriptors are then used in statistical methods like Multiple Linear Regression (MLR) to build a model that correlates them with experimentally determined biological activity (e.g., IC₅₀ or MIC values). thieme-connect.de Structure-activity relationship (SAR) studies on benzothiazoles have shown that substitutions on the benzothiazole ring, including with chloro and nitro groups, significantly impact antibacterial activity. nih.gov For example, the presence of a nitro group has been shown to enhance the activity of some pyrimidine-benzazole compounds. nih.gov These findings are invaluable for designing new, more potent derivatives based on the this compound scaffold.

Molecular Docking and Ligand-Protein Interaction Studies for Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. ajgreenchem.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action. Numerous studies have used docking to explore the potential of benzothiazole derivatives as therapeutic agents. nih.gov

Derivatives of the benzothiazole scaffold have been docked against a wide array of biological targets, suggesting potential therapeutic applications for compounds like this compound.

Table 2: Potential Biological Targets for Benzothiazole Derivatives Investigated via Molecular Docking

Therapeutic AreaProtein TargetKey Findings from Docking StudiesReference
AnticancerEGFR, HER2, Thymidylate Synthase (TS)Benzothiazole-pyrimidine hybrids showed good binding affinity, interpreting their enzymatic inhibitory activities. nih.gov
AnticancerHuman Myosin 9bBenzothiazole-triazole derivatives exhibited high negative binding energies, suggesting strong interactions. ajgreenchem.com
AnticancerVarious (e.g., A3 receptor)Benzothiazolylquinoline conjugates showed potential as receptor antagonists. nih.gov
AntibacterialDNA Gyrase BBenzothiazole derivatives showed high binding affinity through hydrogen bonds with key residues. nih.gov
AntibacterialDihydroorotaseSubstitutions at the 7th position of the benzothiazole ring enhanced binding and antibacterial action. nih.gov
AntitubercularDprE1 EnzymeHalogenated imidazo[2,1-b]thiazole (B1210989) derivatives showed potent binding affinities. nih.gov

Docking studies reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, the nitro group could act as a hydrogen bond acceptor, while the planar ring system could participate in π-π stacking or hydrophobic interactions within a protein's binding site. These computational predictions provide a strong rationale for synthesizing and testing this compound and its derivatives against these and other relevant biological targets.

No Published Research Found on Molecular Dynamics Simulations of this compound

While the broader class of thiazole (B1198619) derivatives has been the subject of numerous computational studies, including molecular dynamics simulations to investigate their potential as enzyme inhibitors or for other biological activities, this specific compound, this compound, does not appear to have been individually investigated in this manner.

Computational chemistry and molecular dynamics simulations are powerful tools used to understand the behavior of molecules at an atomic level. These methods can predict properties, simulate interactions with biological targets, and elucidate reaction mechanisms. The absence of such studies for this compound means there is currently no available data on its simulated molecular behavior, interaction stability, or conformational dynamics.

Therefore, the requested article focusing solely on the computational chemistry and molecular dynamics simulations of this compound cannot be generated at this time due to the lack of published research on this specific topic.

Applications in Medicinal and Biological Chemistry

Role as an Intermediate in Pharmaceutical Synthesis

2-Chloro-7-nitrobenzo[d]thiazole is a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds. researchgate.net The chemical reactivity of this compound is centered around two primary locations: the chlorine atom at the 2-position and the nitro group at the 7-position.

The chlorine atom on the benzothiazole (B30560) ring is particularly susceptible to nucleophilic substitution reactions. nbinno.com This lability allows for the straightforward introduction of various functional groups by reacting it with nucleophiles such as amines, alcohols, and thiols. This flexibility is a cornerstone of combinatorial chemistry and drug discovery, enabling the creation of large libraries of related compounds for biological screening. For instance, reaction with different amines can lead to a diverse set of 2-aminobenzothiazole (B30445) derivatives, which are precursors to compounds with a wide spectrum of biological activities. nbinno.combenthamscience.com

**6.2. Antimicrobial Research

Derivatives of this compound have been the subject of extensive research to develop new antimicrobial agents, addressing the growing challenge of antibiotic resistance.

The benzothiazole scaffold, particularly when substituted with a nitro group, is a key pharmacophore in the design of novel antibacterial agents. The presence of the nitro group often enhances the antimicrobial activity of the resulting compounds. biointerfaceresearch.com

Numerous studies have demonstrated the efficacy of benzothiazole derivatives against Gram-positive bacteria, with Staphylococcus aureus being a frequently targeted pathogen. For example, certain sulfonamide analogues of benzothiazole have shown potent activity against S. aureus. nih.gov One derivative containing a nitro group (compound 66c in a study by Naaz et al.) exhibited a Minimum Inhibitory Concentration (MIC) ranging from 3.1 to 6.2 µg/mL, which was comparable to the reference drugs chloramphenicol (B1208) and sulphamethoxazole. nih.gov Similarly, other research has synthesized pyrazolo-1,2-benzothiazine acetamides, with some derivatives showing significant activity against susceptible, methicillin-resistant, and multidrug-resistant strains of S. aureus, with MIC values as low as 8.0 µg/mL. beilstein-journals.org The structure-activity relationship often indicates that electron-withdrawing groups, such as the nitro group, can enhance antibacterial potency. biointerfaceresearch.com

Derivative TypeBacterial StrainMIC (µg/mL)Reference
Nitro-substituted sulfonamide analogueS. aureus3.1 - 6.2 nih.gov
Pyrazolo-1,2-benzothiazine acetamide (B32628) (7h)S. aureus (multidrug-resistant)8.0 beilstein-journals.org
Benzothiazole-piperazine derivative (154a/b)S. aureus32 nih.gov
Benzothiazole-thiophene conjugate (159)S. aureus6.25 nih.gov

Derivatives of benzothiazole have also shown significant promise against Gram-negative bacteria like Escherichia coli. In one study, benzothiazole-clubbed isatin (B1672199) derivatives displayed more potent activity against Gram-negative strains than Gram-positive ones. A specific derivative (41c) demonstrated an excellent MIC of 3.1 µg/mL against E. coli, which was superior to the standard drug ciprofloxacin (B1669076) (MIC = 12.5 µg/mL). nih.gov Another study on sulfonamide analogues also confirmed efficacy against E. coli, with a nitro-substituted compound (66c) showing an MIC between 3.1 and 6.2 µg/mL. nih.gov This broad-spectrum potential highlights the versatility of the benzothiazole scaffold in antibacterial drug design.

Derivative TypeBacterial StrainMIC (µg/mL)Reference
Nitro-substituted sulfonamide analogue (66c)E. coli3.1 - 6.2 nih.gov
Benzothiazole-isatin conjugate (41c)E. coli3.1 nih.gov
Benzothiazolopyrimidine-thiazole conjugate (8c)E. coli<29 researchgate.net
Thiazolidin-4-one derivative (8a-d)E. coli90 - 180 nih.gov

The antibacterial effects of benzothiazole derivatives are attributed to several mechanisms of action, allowing them to interfere with critical bacterial processes.

DNA Intercalation : Some benzothiazole derivatives can insert themselves between the base pairs of bacterial DNA. nih.govias.ac.in This intercalation can disrupt DNA replication and transcription, leading to bacterial cell death. Spectroscopic and viscosity studies have confirmed that certain metal complexes of benzothiazole Schiff bases bind to DNA via an intercalative mode. ias.ac.inbiointerfaceresearch.com This mechanism is a known pathway for various antimicrobial and anticancer agents. nih.gov

Reactive Oxygen Species (ROS) Generation : The presence of a nitro group on the aromatic ring is a key structural feature that can lead to the generation of reactive oxygen species. In the low-oxygen environment characteristic of many bacterial infections, the nitro group can be enzymatically reduced by bacterial nitroreductases. This process can generate cytotoxic nitroso and hydroxylamine (B1172632) intermediates and lead to the production of superoxide (B77818) radicals and other ROS. The resulting oxidative stress damages cellular components, including DNA, proteins, and lipids, ultimately causing cell death. This mechanism is particularly relevant for derivatives of this compound. Research on a novel benzothiazole derivative (BTD) has shown it induces apoptosis in cancer cells by increasing ROS generation, which disrupts mitochondrial integrity, a pathway that shares principles with antimicrobial action. nih.gov

Metabolic Pathway Disruption : Benzothiazole derivatives can act as inhibitors of essential bacterial enzymes, thereby disrupting critical metabolic pathways. researchgate.netresearchgate.net Enzymes that have been identified as targets include DNA gyrase, a type II topoisomerase essential for DNA replication, and dihydropteroate (B1496061) synthase, which is involved in the folic acid synthesis pathway. nih.gov Additionally, some derivatives have been found to target and inhibit the two-component (Gac/Rsm) regulatory system in Pseudomonas aeruginosa, which controls the expression of virulence factors and biofilm formation. nih.gov By blocking these vital pathways, these compounds effectively halt bacterial growth and survival.

Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. Derivatives of benzothiazole have emerged as a promising class of compounds with significant anti-tubercular activity. nih.gov

Research has shown that various modifications of the benzothiazole scaffold can yield potent inhibitors of M. tuberculosis growth. For instance, a series of pyrimidine-tethered benzothiazole derivatives were synthesized and evaluated against sensitive, MDR, and XDR strains. nih.govresearchgate.net Certain compounds in this series exhibited very low MIC values, with one derivative (5c) showing an MIC of 0.24 µg/mL against the drug-sensitive strain and 0.98 µg/mL against an MDR strain. nih.govresearchgate.net Another study on benzo[d]imidazo[2,1-b]thiazole derivatives identified a compound with a 4-nitro phenyl moiety that displayed an IC₅₀ of 2.32 µM against M. tuberculosis H37Ra. rsc.org The mechanism of action for many of these compounds involves the inhibition of essential mycobacterial enzymes, such as decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1) and type II NADH dehydrogenase (NDH-2), which are crucial for the synthesis of the mycobacterial cell wall and cellular respiration, respectively. nih.govnih.gov

Derivative TypeMycobacterial StrainMIC (µg/mL)Reference
Pyrimidine-benzothiazole hybrid (5c)M. tuberculosis (ATCC 25177, sensitive)0.24 nih.govresearchgate.net
Pyrimidine-benzothiazole hybrid (5c)M. tuberculosis (ATCC 35822, MDR)0.98 nih.govresearchgate.net
Pyrimidine-benzothiazole hybrid (5c)M. tuberculosis (RCMB 2674, XDR)3.9 nih.govresearchgate.net
Pyrimidine-benzothiazole hybrid (15)M. tuberculosis (ATCC 35822, MDR)1.95 nih.govresearchgate.net
Nitrobenzothiazinone-triazole hybrid (9d)M. tuberculosis (Drug Resistant)0.06 - 0.25 rsc.org

Antimicrobial Research

Anti-Tubercular Potential Against Mycobacterium tuberculosis

Inhibition of Essential Mycobacterial Enzymes (e.g., DprE1, DHFR)

Derivatives of benzothiazole have been identified as potent inhibitors of essential enzymes in Mycobacterium tuberculosis, the causative agent of tuberculosis. A primary target is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall components, lipoarabinomannan and arabinogalactan. sci-hub.st The inhibition of DprE1 is a key mechanism for a class of compounds known as benzothiazinones (BTZs), which bear a structural resemblance to nitro-substituted benzothiazoles. nih.govpreprints.org The inhibitory action of these compounds is often dependent on the presence of a nitro group. nih.gov This group is believed to be metabolically activated within the mycobacterium, leading to the formation of a reactive intermediate that can covalently bind to a cysteine residue (Cys387) in the active site of DprE1, causing irreversible inhibition of the enzyme. nih.govplos.org This mechanism effectively halts the production of essential cell wall precursors, leading to bacterial death. plos.org

Another important target for benzothiazole-based inhibitors in mycobacteria is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and certain amino acids. ijpsr.comrjeid.com By inhibiting DHFR, these compounds disrupt the folate pathway, which is vital for bacterial replication and survival. ijpsr.com Studies have shown that certain N-(benzo[d]thiazol-2-yl) derivatives can effectively inhibit DHFR, demonstrating the potential of the benzothiazole scaffold in developing novel anti-tuberculosis agents that target this critical metabolic pathway. nih.gov The selectivity of these inhibitors for the mycobacterial DHFR over the human counterpart is a key aspect of their therapeutic potential. ijpsr.com

Antifungal Properties of Thiazole (B1198619) Derivatives

Thiazole and benzothiazole derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi, including various Candida species, which are common causes of opportunistic infections in humans. nih.govnih.govresearchgate.netresearchgate.netmdpi.com The antifungal efficacy of these compounds is often attributed to their ability to interfere with essential fungal cellular processes. nih.gov For instance, some thiazole derivatives are thought to disrupt the integrity of the fungal cell wall and/or cell membrane, leading to cell lysis and death. nih.gov

Research has shown that newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibit very strong antifungal effects against Candida albicans, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov For some of these derivatives, the MIC values were found to be as low as 0.008 µg/mL. nih.gov The lipophilicity of these compounds has been correlated with their high antifungal activity, suggesting that their ability to penetrate the fungal cell membrane is a key determinant of their efficacy. nih.gov Furthermore, structure-activity relationship (SAR) studies on benzothiazole derivatives have indicated that the presence of electron-withdrawing groups, such as halogens or nitro groups, can enhance their antimicrobial activity. nih.gov

Anticancer Research and Antineoplastic Potential of Derivatives

The benzothiazole scaffold is a prominent feature in the development of novel anticancer agents due to its diverse biological activities. nih.govmdpi.com Derivatives of this heterocyclic system have shown promising results in preclinical cancer research, exhibiting potent antiproliferative and pro-apoptotic effects across a variety of human cancer cell lines. nih.govekb.eg

Evaluation of Anti-Proliferative Effects on Human Cancer Cell Lines (e.g., MCF-7, WM266.4, HepG-2)

Derivatives of thiazole and benzothiazole have been extensively evaluated for their ability to inhibit the growth of various human cancer cell lines. Studies have demonstrated that these compounds can significantly reduce the viability of breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG-2) cells. ekb.egwaocp.org The anti-proliferative activity is often dose-dependent, with some derivatives exhibiting IC50 values in the low micromolar range. ekb.eg For example, a novel synthesized benzothiazole derivative, YLT322, showed potent growth inhibition against a broad spectrum of human cancer cells, including HepG-2. plos.org Another study on thiazole derivatives reported IC50 values of 4.8 µg/mL and 11 µg/mL against MCF-7 and HepG-2 cells, respectively, for one of the synthesized compounds. ekb.eg

The table below summarizes the cytotoxic activity of selected thiazole derivatives against different cancer cell lines.

CompoundCell LineIC50 (µg/mL)
Thiazole Derivative 1MCF-7 (Breast)4.8
Thiazole Derivative 1HepG-2 (Liver)11
Thiazole Derivative 2MCF-7 (Breast)9.6
Thiazole Derivative 2HepG-2 (Liver)18

Induction of Apoptosis Pathways and Cell Cycle Modulation (e.g., Caspase-3/7 Activation, Mitochondrial Membrane Depolarization)

A key mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Research has shown that these compounds can trigger the mitochondrial intrinsic pathway of apoptosis. nih.govnih.gov This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential (depolarization). nih.gov The disruption of the mitochondrial membrane potential is a critical event in apoptosis, as it leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov

Once in the cytoplasm, cytochrome c can activate a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of initiator caspases (like caspase-9) leads to the subsequent activation of executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death. Studies on novel benzothiazole derivatives have demonstrated their ability to induce apoptosis in cancer cells, which was associated with the activation of caspase-3 and caspase-9. plos.org

The table below illustrates the effect of a benzothiazole derivative on mitochondrial membrane potential in A549 lung cancer cells.

CompoundConcentration (µM)Mitochondrial Membrane Depolarization (%)
Thiazole Derivative 2b1025.53
Thiazole Derivative 2c1022.33

Targeting Key Oncogenic Enzymes (e.g., Topoisomerase II, Tubulin Polymerization)

In addition to inducing apoptosis, thiazole and benzothiazole derivatives have been shown to target key enzymes that are critical for cancer cell proliferation and survival. One such target is Topoisomerase II (Topo II), an enzyme that plays a vital role in DNA replication, transcription, and chromosome segregation. nih.govresearchgate.net Some thiazole derivatives act as Topo II inhibitors, disrupting the enzyme's function and leading to the accumulation of DNA double-strand breaks, which are highly toxic to cancer cells and can trigger apoptosis. nih.govnih.gov These compounds can function as either Topo II poisons, which stabilize the covalent Topo II-DNA complex, or as catalytic inhibitors, which interfere with the enzymatic activity of Topo II without causing DNA cleavage. nih.gov

Another important target for this class of compounds is the microtubule network. nih.govmdpi.comjohnshopkins.edu Microtubules are dynamic polymers of tubulin that form the mitotic spindle, which is essential for chromosome segregation during cell division. mdpi.com Certain thiazole-based compounds have been identified as tubulin polymerization inhibitors. nih.govmdpi.com By binding to the colchicine (B1669291) binding site on tubulin, these derivatives prevent the assembly of microtubules, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptotic cell death. mdpi.com For instance, a series of novel thiazole-based chalcones were found to inhibit tubulin polymerization, with one compound exhibiting an IC50 value of 7.78 μM. mdpi.com

Anti-inflammatory Investigations of Related Benzothiazole Compounds

The benzothiazole nucleus is also a key structural motif in compounds with significant anti-inflammatory properties. These derivatives are believed to exert their effects through various mechanisms, including the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The anti-inflammatory potential of benzothiazole compounds makes them attractive candidates for the development of new therapeutic agents for a range of inflammatory conditions.

Mechanisms Involving Cyclooxygenase (COX) Enzyme Inhibition

Derivatives of the benzothiazole scaffold have been identified as promising inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The anti-inflammatory effects of these compounds are often attributed to their ability to selectively inhibit the COX-2 isozyme over COX-1, which is associated with a reduced risk of gastrointestinal side effects.

A study by He et al. in 2020 described the synthesis and evaluation of a series of benzo[d]thiazole analogs for their anti-inflammatory and analgesic effects, along with their COX-1 and COX-2 inhibitory activity. While the specific 2-chloro-7-nitro derivative was not explicitly detailed in the final evaluated compounds, the study provides valuable insights into how substitutions on the benzothiazole ring influence COX inhibition. Several of the synthesized analogs demonstrated weak inhibition of the COX-1 isozyme while exhibiting moderate to potent inhibitory effects against the COX-2 isozyme. nih.gov

The general mechanism for the anti-inflammatory action of these benzothiazole derivatives is their ability to block the cyclooxygenase pathway, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain. The selectivity for COX-2 is a critical aspect of their therapeutic potential.

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of some of the most active benzo[d]thiazole analogs from the study by He et al. (2020), which demonstrates the potential of this scaffold as a source of selective COX-2 inhibitors.

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
2c>100.28>35.7
2d>100.35>28.6
2g>100.77>13.0
3d>100.42>23.8
3f>100.51>19.6
3g>100.68>14.7
Celecoxib5.30.2719.6

Data sourced from He et al., Bioorganic & Medicinal Chemistry Letters, 2020. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design and optimization of drug candidates. For benzothiazole derivatives, SAR studies have provided critical information on how different substituents and their positions on the bicyclic ring system affect their biological activities.

The pharmacological profile of benzothiazole derivatives can be significantly altered by modifying the substituents at various positions of the benzothiazole nucleus. The presence of electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO₂), has been shown to be a key determinant of the biological activity of these compounds.

In the context of anti-inflammatory activity, studies have indicated that the introduction of electron-withdrawing groups on the benzothiazole ring can enhance the inhibitory potency against inflammatory mediators. For instance, research on various heterocyclic compounds has shown that electron-withdrawing substituents can favor anti-inflammatory activity. This is consistent with the observation that many potent benzothiazole-based inhibitors of enzymes like COX-2 feature such substitutions.

A review of the literature on benzothiazole derivatives suggests that substitutions at the C-2, C-5, and C-6 positions are particularly important for a variety of biological activities. For example, the presence of a chloro group at the 5-position has been associated with better anti-inflammatory activity in a series of 2-aminobenzothiazole derivatives. Similarly, the introduction of a nitro group can also modulate the electronic properties of the molecule and influence its interaction with biological targets.

The following table provides examples of how different substituents on the benzothiazole ring can influence anti-inflammatory activity, as demonstrated by the inhibition of carrageenan-induced paw edema in rats for a series of 2-aminobenzothiazole derivatives.

CompoundSubstituent% Inhibition of Edema (at 4h)
Bt14-Cl55.1
Bt25-Cl65.3
Bt36-Cl58.2
Bt44-OCH₃61.2
Bt55-OCH₃54.1
Bt66-OCH₃66.3
Bt74-NO₂59.2
Diclofenac Sodium (Standard)-70.4

Data adapted from a study on 2-aminobenzothiazole derivatives.

The position of substituents on the benzothiazole ring, known as positional isomerism, can have a profound impact on the efficacy and selectivity of the compounds. Even a minor change in the location of a functional group can lead to significant differences in biological activity due to altered steric and electronic properties, which in turn affect how the molecule binds to its target.

Studies on other classes of bioactive molecules have demonstrated the critical role of positional isomerism. For example, in a series of chalcones, the position of a nitro group was found to be a crucial determinant of their anti-inflammatory activity. Specifically, compounds with a nitro group at the ortho position exhibited the highest anti-inflammatory effects. This highlights that the spatial arrangement of electron-withdrawing groups is as important as their presence.

In the case of substituted benzothiazoles, while direct comparative studies on all positional isomers of this compound derivatives are not extensively available, the general principles of medicinal chemistry suggest that the relative positions of the chloro and nitro groups would significantly influence their biological activity. For instance, the electronic interplay between the electron-withdrawing nitro group and the halogen atom, as well as their steric hindrance, would dictate the molecule's conformation and its ability to fit into the active site of a target enzyme like COX-2. Theoretical studies on dichloro-substituted (1,3-thiazol-2-yl)acetamides have also shown that the position of substitution affects the chemical reactivity and biological activity of the molecules.

Applications in Materials Science and Other Specialized Fields

Utilization as a Building Block for Advanced Functional Materials

The reactivity of the chlorine atom at the 2-position of the benzothiazole (B30560) ring allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. This property is pivotal in the synthesis of more complex molecules and advanced functional materials. Researchers have utilized 2-Chloro-7-nitrobenzo[d]thiazole as a starting material to create a range of substituted benzothiazole derivatives. These derivatives are valuable building blocks for designing complex heterocyclic systems and molecular labeling agents. mdpi.com

The synthesis of related benzothiazole structures, such as 2-cyanobenzothiazoles, has been achieved through methods like the palladium-catalyzed/copper-assisted C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides. mdpi.com This highlights the adaptability of the benzothiazole scaffold, of which this compound is a key derivative, in constructing diverse molecular architectures.

Integration in Fluorescent Probe and Dye Design

While direct research on this compound as a fluorescent probe is limited, the closely related compound 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a well-known fluorescent labeling agent. nih.govnih.gov NBD-Cl is used to detect changes in protein conformation and has applications in fluorescence spectrometry. nih.gov For instance, it has been used to study the conformational changes in gizzard myosin. nih.gov

The 7-nitrobenzo-2-oxa-1,3-diazole skeleton, a structural analog of the nitrobenzothiazole core in this compound, is the basis for novel fluorescent probes. nih.gov For example, a water-soluble fluorescent probe, 4-N,N-di(2-hydroxyethyl)imino-7-nitrobenzo-2-oxa-1,3-diazole (HINBD), was synthesized and shown to have its fluorescence quenched by Vitamin B12, allowing for its quantitative determination. nih.gov This suggests the potential for developing similar fluorescent probes based on the this compound framework.

Derivatives of nitro-thiazoles, such as 2-chloro-6-nitrobenzo[d]thiazole, are also recognized for their role in dye synthesis, serving as important chromophores. chemshuttle.com

Exploration as a Component in Corrosion Inhibition Systems

The potential for benzothiazole derivatives to act as corrosion inhibitors is an area of active research. While specific studies on this compound in this application are not widely documented, related benzimidazole (B57391) compounds have shown significant promise. For example, 2-Chloro-1-(4-fluorobenzyl)benzimidazole has been identified as an effective corrosion inhibitor for copper in acidic environments. electrochemsci.org This compound, containing benzene (B151609) and imidazole (B134444) rings along with heteroatoms, demonstrates the potential of similar heterocyclic structures to protect metals from corrosion. electrochemsci.org The study found that this benzimidazole derivative could effectively inhibit both the anodic and cathodic corrosion reactions of copper. electrochemsci.org Given the structural similarities, it is plausible that this compound and its derivatives could also exhibit corrosion-inhibiting properties.

Potential in Functional Organic Materials Development

The inherent reactivity and electronic properties of this compound make it a candidate for the development of various functional organic materials. The presence of both a chloro and a nitro group on the benzothiazole ring system provides opportunities for diverse chemical modifications. This allows for the tuning of its electronic and photophysical properties, which is crucial for applications in organic electronics and optoelectronics.

The synthesis of various substituted benzothiazoles from precursors like 2-chloro-6-nitroaniline (B1581787) demonstrates the chemical versatility of this class of compounds. researchgate.net The ability to introduce different functional groups opens up possibilities for creating novel materials with tailored properties for specific applications.

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Benzothiazole-Based Agents

The structure of 2-Chloro-7-nitrobenzo[d]thiazole makes it an ideal scaffold for the rational design of new bioactive molecules. The benzothiazole (B30560) nucleus is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govnih.gov The key to its potential lies in the highly reactive 2-chloro group, which can be readily displaced by various nucleophiles. This allows for the strategic introduction of diverse functional groups and pharmacophores to create a library of new derivatives tailored for specific biological targets.

Computational methods, such as molecular docking and density functional theory (DFT), are essential in guiding the rational design of these new agents. nih.gov By modeling interactions between potential derivatives and target biomolecules, researchers can predict binding affinities and mechanisms, prioritizing the synthesis of compounds with the highest probability of success. For instance, the design of a novel anticancer agent based on this scaffold might involve substituting the 2-chloro group with moieties known to interact with specific enzymes or receptors implicated in cancer progression, such as protein kinases or carbonic anhydrases. nih.gov Studies on other chloro-substituted benzothiazoles have shown that derivatives can exhibit potent anticancer activity by inhibiting critical signaling pathways like AKT and ERK. nih.gov

The electron-withdrawing nature of the 7-nitro group is also crucial, as it modulates the electronic properties of the entire molecule, potentially enhancing binding interactions with biological targets. By systematically modifying the scaffold, future research can aim to develop next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Table 1: Examples of Bioactive Benzothiazole Derivatives and Key Substituents

Compound Class Substituent Example Resulting Biological Activity
Anticancer Agents Substituted methoxybenzamide Antiproliferative activity against various human cancer cell lines. nih.gov
Anticancer Agents 6-chloro-N-(4-nitrobenzyl) Significant inhibition of cancer cell proliferation and key signaling pathways (AKT, ERK). nih.gov
Antimicrobial Agents Pyrazolone ring High antimicrobial activity, targeting enzymes like Dihydropteroate (B1496061) synthase (DHPS). nih.gov

Elucidation of Complex Biological Mechanisms of Action

A critical area for future research is to unravel the specific biological mechanisms through which this compound and its derivatives exert their effects. Given the high reactivity of the C2-Cl bond, a primary hypothesis is that these compounds could function as electrophiles, forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in target proteins. This mode of action, known as covalent inhibition, can lead to highly potent and durable biological effects. The reactivity of similar compounds, like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), with amines and thiols to form stable adducts supports this hypothesis. nih.govarcjournals.org

Investigating this potential requires a combination of proteomic and biochemical techniques. Activity-based protein profiling (ABPP) could be employed to identify the direct protein targets of these compounds within a complex biological system. Subsequent validation through enzymatic assays, site-directed mutagenesis, and structural biology (X-ray crystallography or cryo-EM) would be necessary to confirm the binding site and understand the molecular consequences of covalent modification.

Beyond covalent targeting, derivatives could also act via non-covalent mechanisms common to other benzothiazoles, such as the competitive or non-competitive inhibition of enzymes. For example, various benzothiazole derivatives are known to inhibit enzymes crucial for cancer cell survival and pH regulation. nih.govnih.gov Future studies should therefore explore a range of potential mechanisms to build a comprehensive understanding of the structure-activity relationships and guide the development of safer, more effective therapeutic agents.

Development of Sustainable and Scalable Synthetic Processes

For any promising compound to be translated from the laboratory to clinical or industrial use, the development of sustainable and scalable synthetic methods is paramount. Traditional chemical syntheses often rely on harsh reagents, toxic solvents, and energy-intensive conditions. The principles of green chemistry offer a framework for developing more environmentally benign processes.

The synthesis of 2-substituted benzothiazoles typically involves the condensation of 2-aminothiophenols with various reagents. youtube.com A sustainable route to this compound would likely start from 2-amino-6-nitrothiophenol. Future research should focus on optimizing each step of this pathway. This includes:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with safer alternatives like water, ethanol (B145695), or solvent-free reaction conditions. youtube.com

Catalysis: Employing reusable and highly efficient catalysts, such as polymer-grafted catalysts or biocatalysts, to improve reaction rates and reduce waste. youtube.com

Energy Efficiency: Utilizing alternative energy sources like microwave or ultrasonic irradiation to shorten reaction times and lower energy consumption. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing by-product formation.

Successful implementation of these strategies will not only reduce the environmental impact but also lower the cost of production, making the eventual therapeutic or technological applications economically viable.

Expansion into Novel Technological Applications

The unique electronic and photophysical properties of the benzothiazole scaffold, enhanced by the nitro group, open up significant opportunities beyond medicine. rsc.org Future research should explore the application of this compound as a key building block in materials science and sensor technology.

Organic Electronics: Benzothiazole derivatives containing electron-withdrawing groups have shown promise in materials for data storage and organic photovoltaics. rsc.orgrsc.org The A1-D-A2 (acceptor-donor-acceptor) structure of some nitro-containing benzothiazoles has been linked to desirable data-storage behaviors. rsc.org The 2-chloro position on the title compound provides a convenient point of attachment for creating larger conjugated systems for use in organic semiconductors and solar cells. rsc.org

Fluorescent Probes and Sensors: The benzothiazole core is a known fluorophore. nih.gov By coupling this compound to various recognition moieties, it is possible to design novel fluorescent probes. For instance, related nitro-heterocycles have been used to create probes that detect biologically important species like hydrogen sulfide (B99878) (H₂S) or changes in pH. nih.govnih.gov The electron-withdrawing nitro group can facilitate photoinduced electron transfer (PeT), a common mechanism in "off-on" fluorescent sensors. The probe is initially non-fluorescent (off), but upon reacting with an analyte, the electronic structure is altered, switching the fluorescence "on".

Dyes and Pigments: The benzothiazole nucleus is a cornerstone of many commercial dyes. researchgate.net The 2-nitroso-6-nitrobenzothiazole derivative, for example, is a precursor for creating a range of azobenzothiazole dyes. The this compound scaffold could similarly be used to synthesize novel dyes with specific colors and properties for textiles, imaging, and other applications.

Table 2: Potential Technological Applications for this compound Derivatives

Application Area Role of this compound Key Structural Features Utilized
Organic Electronics Building block for conjugated polymers/molecules. Benzothiazole core (donor/acceptor), Nitro group (electron-withdrawing), Chloro group (reaction site for polymerization). rsc.orgrsc.org
Fluorescent Sensors Core fluorophore for analyte detection (e.g., pH, H₂S). Benzothiazole core (fluorophore), Nitro group (modulates electronic properties for sensing mechanism), Chloro group (linking site for recognition moiety). nih.govnih.gov
Advanced Dyes Precursor for novel azo dyes and pigments. Nitrobenzothiazole chromophore, Chloro group (reaction site for coupling). researchgate.net

| Materials Science | Monomer for functional polymers. | Benzothiazole core (thermal stability), Chloro group (polymerization handle). |


Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Chloro-7-nitrobenzo[d]thiazole, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted aniline precursors. For example, 7-chloro-6-fluoro-2-aminobenzothiazole (a structural analog) was prepared by refluxing 3-chloro-4-fluoroaniline with thiourea in ethanol under acidic conditions, followed by nitration to introduce the nitro group . Key parameters include solvent choice (e.g., ethanol for solubility), temperature control (reflux at 80–90°C), and stoichiometric ratios of nitrating agents (e.g., HNO₃/H₂SO₄). Yield optimization requires purification via column chromatography (40% ethyl acetate in chloroform) and recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Prioritize absorption bands for nitro (–NO₂, ~1520–1350 cm⁻¹) and C–Cl (~750–550 cm⁻¹) groups. For example, chloroacetamido intermediates show C=O stretching at ~1637 cm⁻¹ and NH bending at ~3454 cm⁻¹ .
  • NMR : In ¹H-NMR, aromatic protons adjacent to electron-withdrawing groups (e.g., –Cl, –NO₂) appear downfield (δ 8.0–8.5 ppm). In ¹³C-NMR, carbons bonded to nitro groups resonate at ~150 ppm .
  • X-ray Crystallography : Analyze dihedral angles between aromatic rings (e.g., 64.11° between benzene and thiazole rings) and intermolecular interactions (e.g., C–H···π or π–π stacking at 3.5–3.7 Å) to confirm stereoelectronic effects .

Q. What in vitro assays are recommended to evaluate the antimicrobial potential of this compound derivatives?

  • Methodological Answer : Use standardized protocols such as:

  • Broth Microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Assays to assess bactericidal kinetics. Thiazole derivatives with electron-withdrawing groups (e.g., –NO₂) often disrupt bacterial membrane integrity via hydrophobic interactions .
  • Cytotoxicity Screening (e.g., MTT assay on mammalian cell lines) to rule out non-specific toxicity.

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the electronic properties and bioactivity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31+G(d) level to analyze HOMO-LUMO gaps. For example, thiazole derivatives with planar structures show enhanced π-electron delocalization, lowering bandgap energies and improving charge transport in photochemical applications .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., Candida CYP51 for antifungals). Prioritize docking scores and binding poses where the nitro group forms hydrogen bonds with active-site residues (e.g., Arg381 in HIV-1 protease) .

Q. What strategies resolve contradictions in biological activity data for thiazole derivatives across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., solvent polarity in solubility-dependent assays).
  • Structural Validation : Replicate synthesis and characterization steps to confirm compound purity (e.g., HPLC with >95% purity threshold). For example, discrepancies in antifungal activity may arise from impurities in early synthetic batches .
  • Mechanistic Studies : Use isogenic mutant strains (e.g., Candida lacking efflux pumps) to isolate target-specific effects from resistance mechanisms .

Q. What crystallographic techniques elucidate the role of non-covalent interactions in stabilizing this compound derivatives?

  • Methodological Answer :

  • Single-Crystal XRD : Resolve weak interactions like C–H···N (2.5–3.0 Å) and π–π stacking (3.5–3.7 Å) that influence packing efficiency. For example, in 7-chloro-3-phenylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazole, hydrogen bonding between C10–H10A and N3 stabilizes infinite chains along the c-axis .
  • Hirshfeld Surface Analysis : Quantify intermolecular contact contributions (e.g., H···H, H···Cl interactions) using CrystalExplorer to correlate crystal packing with solubility .

Q. How do substituent modifications (e.g., –NO₂ vs. –NH₂) alter the electronic and biological profiles of this compound?

  • Methodological Answer :

  • Electron-Withdrawing Groups (–NO₂) : Lower HOMO energy (–5.2 eV vs. –4.8 eV for –NH₂ analogs), enhancing oxidative stability but reducing nucleophilic reactivity. This increases selectivity for enzymes with electron-deficient active sites (e.g., tyrosine kinases) .
  • SAR Studies : Synthesize analogs via Buchwald-Hartwig amination or Ullmann coupling. Test in enzyme inhibition assays (e.g., FLT3 kinase IC₅₀) to correlate substituent electronegativity with potency .

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Reactant of Route 1
2-Chloro-7-nitrobenzo[d]thiazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.